

The Role of Rehmannioside C in Traditional Chinese Medicine: A Technical Guide

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Compound of Interest

Compound Name: *Rehmannioside C*

Cat. No.: *B2823731*

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Abstract

Rehmannioside C is an iridoid glycoside found in *Rehmannia glutinosa* (*Radix Rehmanniae*), a fundamental herb in Traditional Chinese Medicine (TCM). Historically used in complex formulations to treat a variety of ailments, modern research is beginning to elucidate the specific roles of its constituent compounds. This technical guide provides an in-depth analysis of **Rehmannioside C**, summarizing its known biological activities, detailing relevant experimental protocols, and visualizing its implicated signaling pathways. While research specifically isolating the effects of **Rehmannioside C** is still emerging, this document compiles the current understanding based on studies of *Rehmannia glutinosa* extracts and closely related glycosides, offering a foundational resource for future investigation and drug development.

Introduction to Rehmannioside C in TCM

Rehmannia glutinosa, known as 'Sheng Di Huang' (fresh) or 'Shu Di Huang' (cured), is a cornerstone of TCM, traditionally used to "nourish Yin" and "clear heat". It is a primary ingredient in numerous classical formulas for treating conditions that are now understood as inflammatory, autoimmune, and neurodegenerative disorders.[1][2][3] **Rehmannioside C** is one of the key iridoid glycosides present in both the raw and processed root.[4][5] These compounds are believed to be major contributors to the herb's therapeutic effects, which include anti-inflammatory, neuroprotective, and immunomodulatory activities.[6][7][8] This guide

focuses on the available technical data for **Rehmannioside C** to support further research into its pharmacological potential.

Quantitative Data Summary

Quantitative data specifically for **Rehmannioside C** is limited in the current literature. The following tables summarize available data for **Rehmannioside C** and related compounds from *Rehmannia glutinosa* to provide context and a basis for experimental design.

Table 1: Physicochemical and In Vitro Bioactivity Data

Compound	Parameter	Value	Assay/Method	Source(s)
Rehmannioside C	Solubility	≥ 2.5 mg/mL (4.90 mM)	In Saline/DMSO/PE G300/Tween-80	[9]
Rehmannioside A	IC50 (CYP3A4 inhibition)	10.08 μM	Human liver microsomes	[10]
Rehmannioside A	IC50 (CYP2C9 inhibition)	12.62 μM	Human liver microsomes	[10]
Rehmannioside A	IC50 (CYP2D6 inhibition)	16.43 μM	Human liver microsomes	[10]
Rehmannia glutinosa extract	IL-6 Inhibition	Dose-dependent	LPS-stimulated RAW 264.7 cells	[1]
Rehmannia glutinosa extract	TNF-α Inhibition	Dose-dependent	LPS+SP-stimulated astrocytes	[11]

Table 2: In Vivo Experimental Data

Compound/Extract	Animal Model	Dosage	Effect	Source(s)
Rehmannioside A	MCAO Rats (Ischemic Stroke)	80 mg/kg (i.p.)	Improved cognitive function, reduced cerebral infarction	[12]
Rehmannioside A	5x FAD Mice (Alzheimer's)	5, 15, 45 mg/kg (p.o.)	Improved learning and memory, reduced A β plaques	[13][14]
Rehmannia glutinosa extract	EAE Mice (Autoimmunity)	50 μ g/mL	Ameliorated clinical severity, inhibited inflammation	[15]
Processed Rehmanniae radix extract	Blood-deficient Rat Model	-	Regulated energy metabolism and oxidative damage	[16]

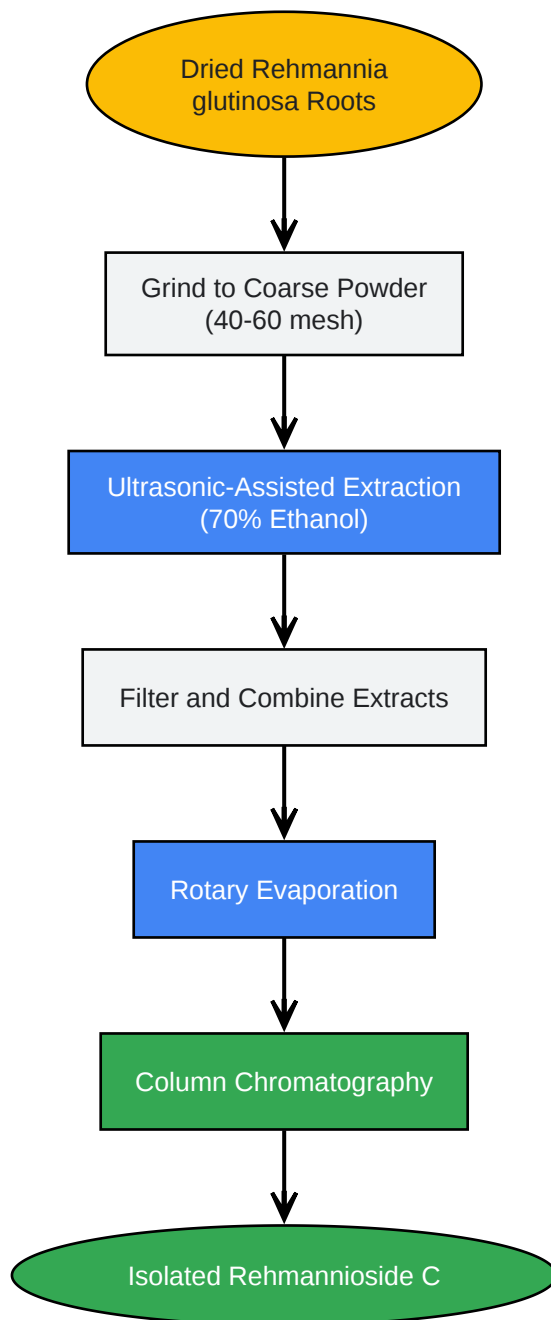
Key Signaling Pathways

The therapeutic effects of *Rehmannia glutinosa* and its constituents, including iridoid glycosides like **Rehmannioside C**, are mediated through the modulation of several key signaling pathways. The primary mechanisms identified are related to anti-inflammatory and neuroprotective actions.

Anti-Inflammatory Signaling: Inhibition of the NF- κ B Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of the inflammatory response.[17] In unstimulated cells, NF- κ B dimers are sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the

activation of the I κ B kinase (IKK) complex, which then phosphorylates I κ B α . This phosphorylation targets I κ B α for ubiquitination and subsequent proteasomal degradation, allowing the p50/p65 NF- κ B heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF- α , IL-1 β , and IL-6.[17][18] Extracts of *Rehmannia glutinosa* have been shown to suppress this pathway, likely through the action of its iridoid glycosides.[15]



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